Isomaltoheptaose

Descripción general

Descripción

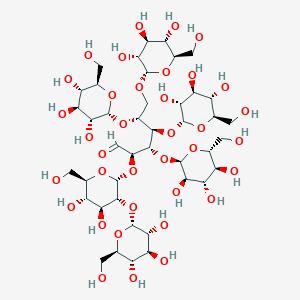

Isomaltoheptaose is a polysaccharide compound composed of seven glucose molecules linked by α-(1→6) glycosidic bonds . It is a colorless solid, soluble in water, and has a sweet taste. This compound is relatively stable at low temperatures but decomposes under high temperature and acidic conditions . This compound is known for its ability to regulate blood sugar levels and promote intestinal health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isomaltoheptaose is generally synthesized by enzymatic hydrolysis. The enzyme used in this process is primarily maltose hydrolase . Maltose serves as the substrate, and glucose molecules are gradually added through the action of enzymes to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar enzymatic hydrolysis method. The process involves the use of maltose hydrolase to catalyze the addition of glucose molecules to maltose, resulting in the formation of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Isomaltoheptaose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Isomaltoheptaose has a wide range of applications in scientific research, including:

Chemistry: It is used as a functional additive in the food and beverage industry due to its sweetness and solubility. It is also employed in the synthesis of other complex carbohydrates.

Medicine: Research indicates potential anti-cancer and anti-inflammatory effects.

Mecanismo De Acción

The mechanism by which isomaltoheptaose exerts its effects involves its interaction with intestinal microbiota. It serves as a substrate for beneficial bacteria, promoting their growth and activity . This interaction helps regulate blood sugar levels and improve intestinal health . The molecular targets include specific enzymes and pathways involved in carbohydrate metabolism and immune response.

Comparación Con Compuestos Similares

Isomaltohexaose: Composed of six glucose molecules linked by α-(1→6) glycosidic bonds.

Isomaltooligosaccharides: A mixture of glucose oligomers with varying degrees of polymerization, including isomaltoheptaose.

Uniqueness: this compound is unique due to its specific degree of polymerization and its ability to promote the growth of beneficial intestinal microbiota more effectively than shorter-chain oligosaccharides . Its stability and solubility also make it a valuable additive in the food and beverage industry .

Actividad Biológica

Isomaltoheptaose, a member of the isomaltooligosaccharides (IMOs), is a carbohydrate composed of seven glucose units linked primarily by α-1,6-glycosidic bonds. This compound has garnered attention for its potential biological activities, particularly in the context of prebiotic effects, enzyme interactions, and health benefits. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

1. Structure and Properties

This compound is characterized by its unique structure that influences its biological activity. The degree of polymerization (DP) of seven indicates that it is larger than many other oligosaccharides, which affects its digestibility and fermentation by gut microbiota.

2. Enzymatic Activity

Research has shown that various enzymes interact differently with this compound. For instance, the enzyme SMDG (specific maltodextrin glucosidase) retains about 72% activity towards this compound compared to isomaltose, indicating moderate efficiency in hydrolyzing longer-chain substrates like this compound .

Table 1: Kinetic Parameters of SMDG for Various Isomaltooligosaccharides

| Substrate | (s⁻¹) | (mM) | (s⁻¹ mM⁻¹) | Relative Efficiency (%) |

|---|---|---|---|---|

| Isomaltose | 483 ± 2 | 9.35 ± 0.10 | 51.7 | 100 |

| This compound | 449 ± 5 | 12.0 ± 0.2 | 37.4 | 72.3 |

This table illustrates the kinetic parameters for SMDG when acting on various substrates, highlighting the enzyme's decreasing efficiency with longer chains.

3. Prebiotic Effects

This compound exhibits significant prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacillus species. A study indicated that the fermentation of isomaltooligosaccharides leads to increased production of short-chain fatty acids (SCFAs), which are beneficial for gut health .

Case Study: Prebiotic Impact on Gut Microbiota

In a controlled study evaluating the effects of isomaltooligosaccharides on gut microbiota, participants who consumed products containing this compound showed a marked increase in Bifidobacterium levels after four weeks, along with improved bowel regularity and reduced gastrointestinal discomfort.

4. Health Benefits

The consumption of this compound has been linked to several health benefits:

- Blood Sugar Regulation : As a low-glycemic index carbohydrate, it may help in managing blood sugar levels.

- Weight Management : Its prebiotic effects can enhance satiety and potentially aid in weight control.

- Immune Function : By promoting a healthy gut microbiome, this compound may contribute to improved immune responses.

5. Applications in Food Industry

This compound's functional properties make it an attractive ingredient in food products aimed at health-conscious consumers. It can be utilized in:

- Nutritional supplements

- Functional foods aimed at enhancing gut health

- Products targeting diabetic patients due to its low glycemic nature

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-9-17(50)23(56)29(62)37(68-9)67-8-16(75-38-30(63)24(57)18(51)10(2-44)69-38)35(77-40-32(65)26(59)20(53)12(4-46)71-40)34(76-39-31(64)25(58)19(52)11(3-45)70-39)15(7-49)74-42-36(28(61)22(55)14(6-48)73-42)78-41-33(66)27(60)21(54)13(5-47)72-41/h7,9-48,50-66H,1-6,8H2/t9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMBQDCBGPAZNW-YIBJATESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215446 | |

| Record name | Isomaltoheptaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6513-12-8 | |

| Record name | Isomaltoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006513128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltoheptaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.